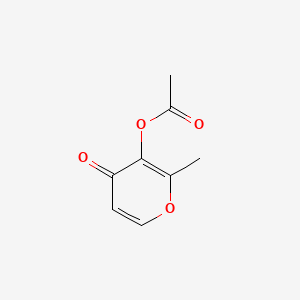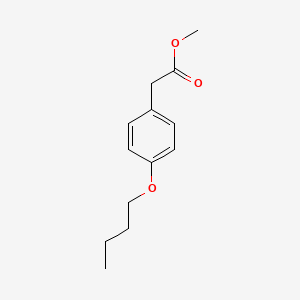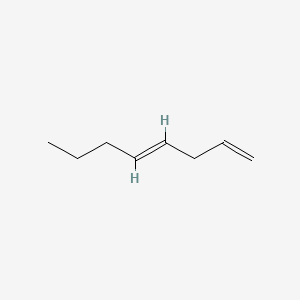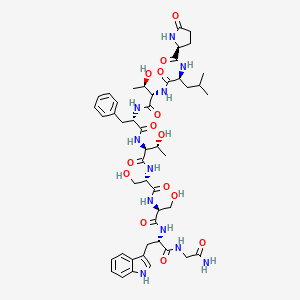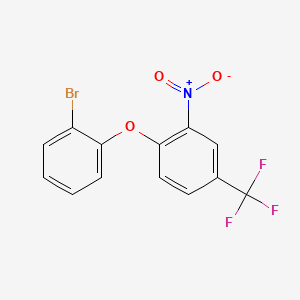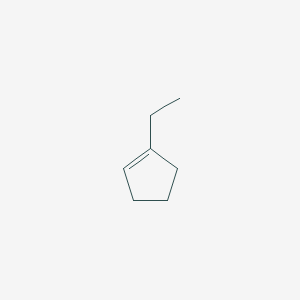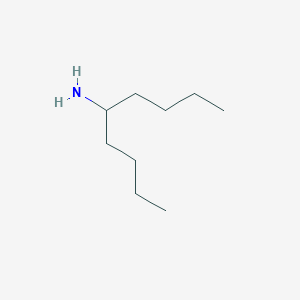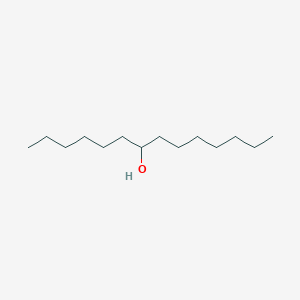
7-十四烷醇
描述
7-Tetradecanol, also known as Tetradecan-7-ol , is a long-chain fatty alcohol. It has a molecular formula of C14H30O .
Synthesis Analysis
7-Tetradecanol can be synthesized by incorporating it into a eutectic mixture with other substances. For instance, it has been incorporated with myristic acid into hydroxylpropyl methyl cellulose (HPMC) to create a form-stable phase change material . Another study prepared tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) using a vacuum impregnation method .Molecular Structure Analysis
The molecular structure of 7-Tetradecanol consists of a chain of 14 carbon atoms with a hydroxyl group (OH) attached to the 7th carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 7-Tetradecanol are not detailed in the search results, it’s worth noting that alcohols like 7-Tetradecanol can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .Physical And Chemical Properties Analysis
7-Tetradecanol is a solid at room temperature . Its molecular weight is 214.387 Da . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C respectively in one study .科学研究应用
Fabrication and Thermal Properties of Tetradecanol/Graphene Aerogel
Specific Scientific Field
This application falls under the field of Material Science and Energy Storage .
Summary of the Application
In this study, tetradecanol/graphene aerogel form-stable composite phase change materials were prepared by physical absorption. These materials were used to enhance the thermal conductivity of tetradecanol and prevent its leakage during phase transition .
Methods of Application or Experimental Procedures
Two kinds of graphene aerogels were prepared using vitamin C and ethylenediamine. The form-stable composite phase change material exhibited excellent thermal energy storage capacity .
Results or Outcomes
The latent heat of the tetradecanol/graphene aerogel composite phase change materials with 5 wt.% graphene aerogel was similar to the theoretical latent heat of pure tetradecanol. The thermal conductivity of the tetradecanol/graphene aerogel composite phase change material improved gradually as the graphene aerogel content increased .
Surface and Dispersion Properties of Tetradecanol Based Glucoside Surfactants
Specific Scientific Field
This application is in the field of Chemical Engineering and Surfactant Research .
Summary of the Application
The sugar-based alkyl polyglucosides have been synthesized from fatty alcohols and dextrose on a laboratory scale to find the optimum molar ratio of the paratoluene sulfonic acid catalyst for the synthesis in lower reaction temperature and pressure .
Methods of Application or Experimental Procedures
.
Results or Outcomes
These sugar-based surfactants have been found to exhibit good surface tension, emulsion stability, foaming, and wetting power. A new approach through nephelometric measurements has been followed to measure the dispersion power and the synergy with sodium dodecylglucosides .
Preparation and Characterization of Form-Stable Tetradecanol–Palmitic Acid Expanded Perlite Composites
Specific Scientific Field
This application is in the field of Thermal Energy Storage and Material Science .
Summary of the Application
In this study, tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) were prepared by a vacuum impregnation method. These composites were used as thermal energy storage material .
Methods of Application or Experimental Procedures
Binary eutectic mixtures of palmitic acid and tetradecanol were utilized as thermal energy storage material in the composites, where expanded perlite behaved as supporting material .
Results or Outcomes
The melting temperature of TD-PA/EP-CF CPCM was 33.6 °C, with high phase change latent heat (PCLH) of 138.3 kJ kg −1. The freezing temperature was estimated at 29.7 °C, with PCLH of 137.5 kJ kg −1. The thermal cycling measurements showed that PCM composite had adequate stability even after 200 melting/freezing cycles .
Synthesis of Novel Composite with Tetradecanol and Lauric Acid
Specific Scientific Field
This application is in the field of Chemical Engineering and Material Science .
Summary of the Application
A novel composite was synthesized with tetradecanol and lauric acid as phase change material (PCM) and expanded perlite as supporting material .
Methods of Application or Experimental Procedures
The composite was prepared using a specific mass ratio of tetradecanol and lauric acid. The eutectic mixture was found when the mass ratio of tetradecanol was near 0.7 .
Results or Outcomes
The eutectic temperature of the composite was about 33.12 °C. The composite showed promising properties for thermal energy storage applications .
安全和危害
未来方向
属性
IUPAC Name |
tetradecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338572 | |
| Record name | 7-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tetradecanol | |
CAS RN |
3981-79-1 | |
| Record name | 7-Tetradecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-TETRADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

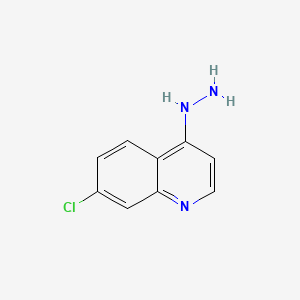
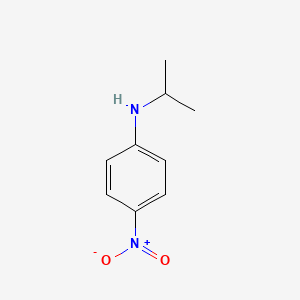
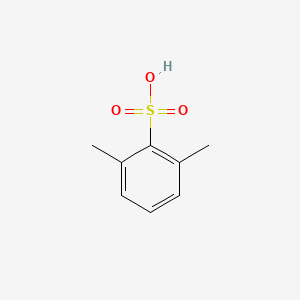
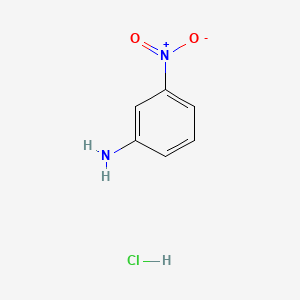
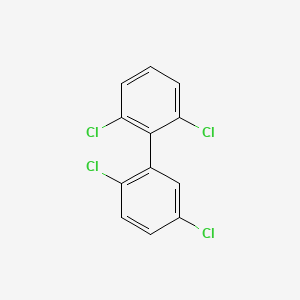
![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)
